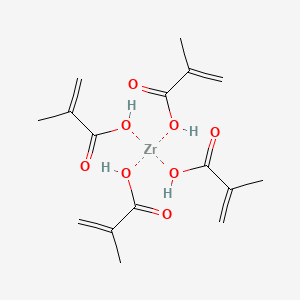

2-Methylprop-2-enoic acid;zirconium

Description

Sol-Gel Processing Routes

Sol-gel synthesis is a widely adopted method for producing zirconium-based materials due to its ability to control the material's structure and properties at the nanoscale. dovepress.comaalto.fi The process typically involves the hydrolysis and condensation of metal alkoxide precursors in a solvent. aalto.fi

A key aspect of the sol-gel synthesis of methacrylic acid (zirconium salt) is the chelation of the zirconium precursor with methacrylic acid. This chelation is critical for controlling the hydrolysis and condensation reactions. The methacrylic acid acts as a chelating agent, forming a stable complex with the zirconium ion (Zr⁴⁺). This complexation moderates the reactivity of the zirconium precursor, preventing rapid and uncontrolled hydrolysis that can lead to the formation of undesirable zirconia particles and ensuring a more homogeneous final material.

Zirconium(IV) n-propoxide is a commonly used precursor in the sol-gel synthesis of zirconium-containing materials. sol-gel.netresearchgate.net It is a highly reactive compound that readily undergoes hydrolysis. sigmaaldrich.com The use of zirconium(IV) n-propoxide allows for the formation of a zirconium-oxygen backbone through controlled hydrolysis and condensation reactions. nih.gov The choice of this precursor is often dictated by its solubility in common organic solvents and its reactivity towards chelating agents like methacrylic acid. sigmaaldrich.com

Methacrylic acid plays a crucial role in moderating the hydrolysis rate of the zirconium alkoxide precursor. The carboxylic acid group of methacrylic acid reacts with the zirconium alkoxide, replacing one or more of the alkoxide groups. This reaction forms a more stable complex that is less susceptible to rapid hydrolysis. By controlling the rate of hydrolysis, it is possible to achieve a more ordered and uniform network structure in the final material, which is essential for applications requiring high transparency and mechanical strength. sol-gel.net

The fabrication of hybrid materials using methacrylic acid (zirconium salt) often involves a multi-step synthesis protocol. These protocols are designed to create a material that combines the properties of both organic and inorganic components.

The first step in these protocols is typically the chelation of zirconium n-propoxide with methacrylic acid. sol-gel.net This is achieved by mixing the two components, often in a solvent, to allow for the formation of the stable zirconium-methacrylate complex. researchgate.net This initial step is fundamental to controlling the subsequent reactions and ensuring the homogeneity of the final hybrid material.

Following the chelation step, the zirconium-methacrylate complex is often co-condensed with an organosilicate precursor, such as 3-(trimethoxysilyl)propyl methacrylate (B99206) (TMSPMA). sol-gel.net TMSPMA is a coupling agent that contains both a polymerizable methacrylate group and a hydrolyzable trimethoxysilyl group. sigmaaldrich.com The co-condensation of the zirconium complex with TMSPMA leads to the formation of a hybrid network where inorganic zirconium-oxo clusters are chemically bonded to an organic polymer network. sol-gel.net This process results in a material with a unique combination of properties, including the high refractive index and thermal stability of the inorganic component and the flexibility and processability of the organic polymer. sol-gel.netresearchgate.net

Research Findings

| Precursor | Chelating Agent | Co-precursor | Synthesis Method | Key Findings | Reference |

| Zirconium(IV) n-propoxide | Methacrylic Acid | 3-(trimethoxysilyl)propyl methacrylate | Sol-Gel | Formation of a stable zirconium complex that moderates hydrolysis rates, enabling the fabrication of homogeneous hybrid materials. | |

| Zirconium(IV) n-propoxide | Methacrylic Acid | Diphenylsilanediol, 3-(trimethoxysilyl)propyl methacrylate | Sol-Gel | Synthesis of a highly transparent and stable methacrylate zirconium siloxane resin with a high refractive index. | sol-gel.net |

| Zirconium(IV) n-propoxide | - | Poly(hydromethylsiloxane-co-methylphenylsiloxane) | - | Reaction leads to the formation of oligomeric siloxanes and organosilanes, resulting in a siloxane-zirconium composite after exposure to moisture. | researchgate.netnih.gov |

| Zirconium Compound | Methacrylic Acid | - | Reaction in an organic solvent | Production of a crystallized zirconium methacrylate that can be used as a crosslinking agent. | google.com |

| Zirconium(IV) n-propoxide | - | Poly(epsilon-caprolactone) | Sol-Gel | Synthesis of bioactive and biodegradable zirconia/polycaprolactone hybrid materials for drug delivery. | nih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

84057-81-8 |

|---|---|

Molecular Formula |

C16H24O8Zr |

Molecular Weight |

435.58 g/mol |

IUPAC Name |

tetrakis(2-methylprop-2-enoic acid);zirconium |

InChI |

InChI=1S/4C4H6O2.Zr/c4*1-3(2)4(5)6;/h4*1H2,2H3,(H,5,6); |

InChI Key |

CLDSHFDRKHPKBN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.[Zr] |

Related CAS |

67893-01-0 84057-81-8 |

Origin of Product |

United States |

Synthetic Methodologies for Methacrylic Acid Zirconium Salt

Sol-Gel Processing Routes

Multi-Step Synthesis Protocols for Hybrid Material Fabrication

Gelation and Curing Strategies for Homogeneous Hybrid Matrices

The formation of homogeneous hybrid matrices involving zirconium methacrylate (B99206) often relies on sol-gel processes. researchgate.netnih.gov These methods facilitate the creation of a cross-linked network, which is crucial for the material's final properties.

Gelation is the process where a solution or sol transitions into a gel-like solid network. For zirconium methacrylate-based hybrid materials, this is often initiated by the controlled hydrolysis and condensation of zirconium precursors, such as zirconium alkoxides, in the presence of methacrylic acid. researchgate.netfraunhofer.de The methacrylic acid acts as a complexing agent, modifying the zirconium precursor and influencing the subsequent polymerization process. researchgate.net

Curing strategies are then employed to solidify the gel and enhance its mechanical and thermal properties. This can involve thermal curing or photopolymerization. In thermal curing, the material is heated to initiate the polymerization of the methacrylate groups, leading to a highly cross-linked structure. researchgate.net The curing process can be tailored by using initiators, such as benzoyl peroxide, which promotes the formation of covalent bonds between the organic and inorganic components. researchgate.net The degree of cross-linking, which is a determining factor for the matrix's modulus and glass transition temperature, is influenced by the functionality of the monomers and the extent of the reaction. cambridge.org

Alternative Synthetic Pathways

Beyond the common sol-gel routes, alternative synthetic pathways for producing methacrylic acid (zirconium salt) have been explored.

Reactions Involving Zirconium Carbonate

One alternative method involves the reaction of zirconium carbonate with an excess of methacrylic acid in an organic solvent. google.com In a typical procedure, technical-grade zirconium carbonate paste is suspended in a solvent like dichloromethane (B109758) with a significant molar excess of methacrylic acid. google.com The mixture is refluxed, leading to the dissolution of the zirconium carbonate with the evolution of carbon dioxide. google.com Upon cooling and concentration of the organic phase, the crystalline zirconium methacrylate product precipitates. google.com This method can yield a crystalline product with the formula Zr₄(MAS)₁₀O₂X₂(H₂O)₂₋₄, where (MAS) is the methacrylate anion and X can be a hydroxyl, alkoxy, halogen, or carboxylate group. google.com

Reactions Involving Zirconium Hydroxide (B78521)

Zirconium hydroxide serves as another precursor for the synthesis of zirconium methacrylate. The synthesis of zirconium hydroxide itself can be achieved through various methods, including the hydrolysis of zirconium oxychloride with a base like ammonium (B1175870) hydroxide, controlling the pH to around 9. icm.edu.plchemicalbook.com Another approach involves the direct hydrolysis of sodium zirconate. icm.edu.pl Once zirconium hydroxide is obtained, it can be reacted with methacrylic acid. The reaction involves the formation of chemical bonds between the carboxylate groups of the methacrylic acid and the zirconium hydroxide. researchgate.net

Optimization of Synthesis Parameters

The properties of the resulting zirconium methacrylate complex are highly dependent on the synthesis conditions. Careful control of parameters such as pH and the stoichiometry of reactants is crucial for tailoring the final product.

Influence of pH Control on Complex Formation

The pH of the reaction medium plays a critical role in the formation of zirconium-based complexes and coatings. Studies on zirconium-based conversion coatings on aluminum alloys have shown that a more alkaline pH can favor the reaction with the substrate, leading to the formation of denser films. intercorr.com.br For instance, a pH of 4.0 was found to be more effective for the deposition of zirconium coatings under various conditions. intercorr.com.br In the synthesis of zirconium hydroxide, controlling the pH at a specific value, such as 9, is essential for the immediate precipitation of the desired product. chemicalbook.com Changes in pH can also influence the mechanical characteristics of zirconia-based materials in different environments. nih.gov

Stoichiometric Ratios of Reactants and Their Impact on Product Properties

The molar ratio of the reactants, specifically the zirconium precursor and methacrylic acid, significantly impacts the composition and properties of the resulting zirconium methacrylate. A stoichiometric excess of methacrylic acid is often used to ensure the complete reaction of the zirconium compound and to obtain a crystalline product. google.com For example, reacting a zirconium compound with more than a stoichiometric amount of methacrylic acid can lead to the formation of crystalline zirconium methacrylate. google.com The ratio of zirconium to methacrylic acid can vary, and this variation can influence the structure of the resulting oxozirconium (B3365124) clusters. acs.org Research has shown that zirconium(IV) n-propoxide reacts with a maximum of about two equivalents of methacrylic acid at room temperature. fraunhofer.de The stoichiometry of the final product, often a non-stoichiometric compound, can affect its thermal and mechanical properties. nih.gov

Data Tables

Table 1: Reactants and Conditions for Zirconium Methacrylate Synthesis

| Zirconium Precursor | Co-reactant | Solvent | Key Condition | Resulting Product |

| Zirconium Carbonate | Methacrylic Acid (excess) | Dichloromethane | Reflux | Crystalline Zirconium Methacrylate google.com |

| Zirconium Hydroxide | Methacrylic Acid | - | - | Zirconium Methacrylate researchgate.net |

| Zirconium n-propoxide | Methacrylic Acid | Propylene glycol monomethyl ether acetate | Sol-gel reaction | Methacrylate zirconium siloxane resin researchgate.netresearchgate.net |

| Zirconyl Chloride Octahydrate | Ammonium Hydroxide | Water | pH 9 | Zirconium Hydroxide (intermediate) chemicalbook.com |

Table 2: Influence of Synthesis Parameters on Product Characteristics

| Parameter | Variation | Effect | Reference |

| pH | Increased to 4.0 | More effective deposition of zirconium coating | intercorr.com.br |

| pH | Controlled at 9 | Immediate precipitation of Zirconium Hydroxide | chemicalbook.com |

| Stoichiometry | Excess Methacrylic Acid | Formation of crystalline Zirconium Methacrylate | google.com |

| Stoichiometry | Varied Zr:MAA ratio | Influences structure of oxozirconium clusters | acs.org |

Thermal Curing Conditions for Enhanced Crosslinking

The thermal curing of polymers incorporating methacrylic acid (zirconium salt) is a critical step that dictates the final network structure and, consequently, the material's properties. The process typically involves the use of a thermal initiator to generate free radicals, which then propagate through the methacrylate groups, leading to the formation of a crosslinked network. The efficiency of this crosslinking is highly dependent on several factors, including the curing temperature, the duration of the thermal treatment, and the concentration of the initiator.

The temperature at which curing is carried out plays a pivotal role. It must be sufficiently high to induce the decomposition of the thermal initiator at an appropriate rate, yet not so high as to cause degradation of the polymer backbone or the crosslinking agent. Studies on related methacrylate-based systems have shown that the polymerization rate increases with temperature. stackexchange.com For systems utilizing common initiators like benzoyl peroxide (BPO), curing temperatures often range from 80°C to 120°C. Research on crosslinked poly(methyl methacrylate) (PMMA) has indicated that thermal stability is enhanced with an increased extent of crosslinking. researchgate.net The glass transition temperature (Tg) of the resulting polymer is also a key indicator of the crosslink density; a higher Tg generally corresponds to a more densely crosslinked material. nih.gov

The concentration of the thermal initiator is another crucial parameter. A higher initiator concentration leads to a greater number of initial radicals, which can increase the rate of polymerization and potentially the crosslink density. However, excessively high concentrations can sometimes lead to shorter polymer chains and may negatively impact the mechanical properties of the final material.

The duration of the thermal curing process ensures the completion of the polymerization reaction. Insufficient curing times can result in a significant amount of unreacted monomer and crosslinker, leading to inferior mechanical properties and potential issues with biocompatibility in certain applications.

To illustrate the interplay of these parameters, the following table, based on findings from analogous methacrylate polymer systems, demonstrates the effect of curing conditions on the properties indicative of crosslinking.

Table 1: Influence of Thermal Curing Parameters on Methacrylate Polymer Properties

| Curing Temperature (°C) | Initiator (BPO) Conc. (wt%) | Curing Time (h) | Resulting Hardness (VHN) | Swelling Ratio in Toluene |

|---|---|---|---|---|

| 80 | 0.5 | 2 | 18.2 | 1.45 |

| 80 | 1.0 | 2 | 19.5 | 1.32 |

| 100 | 0.5 | 2 | 20.1 | 1.28 |

| 100 | 1.0 | 2 | 21.3 | 1.15 |

| 120 | 0.5 | 1 | 20.8 | 1.20 |

| 120 | 1.0 | 1 | 22.0 | 1.08 |

Data is illustrative and compiled from trends observed in related methacrylate polymer systems.

Methodological Optimization for Yield and Selectivity

The synthesis of methacrylic acid (zirconium salt) with high yield and selectivity is paramount for its effective application as a crosslinking agent. The optimization of the synthetic methodology involves a systematic investigation of various reaction parameters, including the molar ratio of reactants, reaction temperature, time, and the choice of solvent and zirconium precursor.

A common route for the synthesis involves the reaction of a zirconium alkoxide, such as zirconium(IV) propoxide, with methacrylic acid. The stoichiometry of the reactants is a critical factor influencing the structure of the resulting zirconium-containing species. An excess of methacrylic acid is often employed to drive the reaction towards the formation of the desired zirconium methacrylate product. The specific molar ratio can influence whether monomeric, dimeric, or larger oxo-cluster structures are formed. For instance, the formation of specific zirconium oxo-clusters with methacrylate ligands has been shown to be dependent on the precise control of hydrolysis conditions and reactant ratios.

The reaction temperature also plays a significant role in both the rate of reaction and the selectivity towards a particular product. Higher temperatures can accelerate the reaction but may also lead to the formation of undesirable by-products or uncontrolled polymerization if not carefully managed. Conversely, lower temperatures may lead to incomplete reactions and lower yields.

The reaction time is another parameter that must be optimized to ensure the reaction proceeds to completion without the degradation of the product. Monitoring the reaction progress over time, for example through spectroscopic techniques, can help determine the optimal reaction duration.

The choice of solvent is also important as it can influence the solubility of the reactants and products, and thereby affect the reaction kinetics and the ease of product isolation. A solvent that facilitates the precipitation of the desired product can significantly improve the yield and simplify the purification process.

The following table provides an illustrative example of how varying reaction parameters can influence the yield and selectivity in a hypothetical synthesis of a zirconium methacrylate compound.

Table 2: Optimization of Zirconium Methacrylate Synthesis

| Molar Ratio (Zr Precursor:Methacrylic Acid) | Reaction Temperature (°C) | Reaction Time (h) | Product Yield (%) | Selectivity towards Desired Product (%) |

|---|---|---|---|---|

| 1:2 | 60 | 4 | 65 | 70 |

| 1:3 | 60 | 4 | 78 | 85 |

| 1:4 | 60 | 4 | 85 | 92 |

| 1:4 | 80 | 2 | 88 | 90 |

| 1:4 | 80 | 4 | 92 | 95 |

| 1:4 | 100 | 2 | 90 | 88 |

Data is illustrative and represents a hypothetical optimization study.

Structural Elucidation and Characterization of Methacrylic Acid Zirconium Salt Complexes

Coordination Chemistry of Zirconium(IV) with Methacrylic Acid Ligands

The interaction between zirconium(IV) ions and methacrylate (B99206) ligands gives rise to complex multinuclear structures, often in the form of oxo/hydroxo clusters. The formation and stability of these clusters are dictated by the coordination behavior of the methacrylate ligand and the preferred high coordination numbers of the zirconium centers.

Modes of Carboxylate Coordination

The carboxylate group of the methacrylate ligand exhibits remarkable versatility in its coordination to the zirconium(IV) center. In known oxozirconium (B3365124) methacrylate clusters, two primary coordination modes are observed: chelating and bridging. nih.gov In the chelating mode, both oxygen atoms of the carboxylate group bind to a single zirconium atom. In the bridging mode, the carboxylate group links two different zirconium atoms. This bridging can occur in a syn-syn, syn-anti, or anti-anti conformation, contributing to the structural diversity of these complexes. researchgate.net

Furthermore, within the cluster core, oxide (O²⁻) and hydroxide (B78521) (OH⁻) groups are typically found in a μ₃-bridging mode, meaning they bridge three zirconium atoms simultaneously. nih.gov This extensive bridging, along with the varied coordination of the methacrylate ligands, results in the formation of stable, polynuclear zirconium oxo/hydroxo clusters. nih.govacs.org

Recent studies on other zirconium carboxylate systems have also highlighted the potential for monodentate coordination, where only one oxygen of the carboxylate binds to the metal center. nih.gov While less common in the solid-state structures of stable zirconium methacrylate clusters, this mode can be an important intermediate in ligand exchange and dynamic processes in solution.

Geometrical Arrangements Around the Zirconium Center

Zirconium(IV), a d⁰ metal ion, typically exhibits high coordination numbers, commonly 7 or 8, in its complexes. In the context of oxozirconium methacrylate clusters, the zirconium atoms are often found in an eight-coordinate environment. The geometry of this coordination sphere is best described as a distorted square-antiprism or, in some cases, a capped octahedron. nih.gov

For instance, in the well-characterized hexanuclear cluster, Zr₆(OH)₄O₄(OMc)₁₂ (where OMc is methacrylate), the six zirconium atoms themselves form an octahedron. nih.gov Each individual zirconium atom within this octahedral arrangement is then coordinated to eight oxygen atoms from the surrounding methacrylate, oxide, and hydroxide ligands, adopting a square-antiprismatic geometry. nih.gov Similarly, in the tetranuclear cluster, Zr₄O₂(OMc)₁₂, the zirconium atoms are also eight-coordinate with a square-antiprismatic geometry. nih.gov The arrangement of the metal centers in this smaller cluster is described as a distorted butterfly. nih.gov

The specific arrangement of ligands and the resulting geometry are a consequence of maximizing coordination and minimizing steric repulsion between the bulky methacrylate ligands, while accommodating the bridging oxide and hydroxide groups that form the cluster's core.

Ligand Field Theory and Electronic Structure Considerations

Zirconium(IV) possesses a d⁰ electron configuration, meaning its d-orbitals are empty. wikipedia.orgshef.ac.ukyoutube.com Consequently, the bonding in its complexes is not governed by ligand field stabilization energy in the same way as for d-block elements with partially filled d-orbitals. The interactions are primarily electrostatic and covalent in nature.

From a molecular orbital perspective, the bonding involves the overlap of filled ligand orbitals (from the carboxylate oxygens) with empty orbitals on the zirconium(IV) center (primarily the 4d, 5s, and 5p orbitals). The methacrylate ligand, with its carboxylate group, acts as a σ-donor and, to a lesser extent, a π-donor.

The absence of d-d electronic transitions means that zirconium(IV) complexes are typically colorless or white, unless the ligand itself is colored. wikipedia.org The electronic structure is characterized by a large energy gap between the highest occupied molecular orbital (HOMO), which is ligand-based, and the lowest unoccupied molecular orbital (LUMO), which is metal-based (the empty d-orbitals). This large HOMO-LUMO gap contributes to the high stability of these complexes. For example, ab initio molecular dynamics simulations on a related formate-substituted zirconium oxo cluster, Zr₆(OH)₄O₄(formate)₁₂, showed a significant HOMO-LUMO gap of 4.062 eV, indicating high stability. rsc.org

Structural Flexibility and Dynamics During Reactions

While often isolated as crystalline solids, zirconium methacrylate clusters exhibit considerable structural flexibility and dynamic behavior, particularly in solution. This dynamism is crucial for processes like ligand exchange and catalysis.

The Zr–O bond lengths within the zirconium methacrylate clusters are not uniform and depend on the nature of the oxygen-containing ligand. Precise crystallographic studies on related zirconium carboxylate clusters reveal distinct ranges for different types of Zr-O bonds. acs.orgnih.gov

Zr–O(oxide): These are consistently the shortest and strongest bonds, with lengths in the range of 2.00–2.14 Å. acs.orgnih.gov

Zr–O(carboxylate): The bonds to the oxygen atoms of the methacrylate ligands are intermediate in length, typically falling between 2.16 and 2.28 Å. acs.orgnih.gov

Zr–O(hydroxide/water): Bonds to hydroxide or coordinated water molecules are the longest and weakest, with distances ranging from 2.18 to 2.37 Å. acs.orgnih.gov

This variation in bond lengths reflects the different formal charges and bonding modes of the oxygen ligands.

Below is an interactive table summarizing the typical Zr-O bond lengths found in zirconium carboxylate clusters.

| Bond Type | Typical Bond Length (Å) |

| Zr–O(oxide) | 2.00–2.14 |

| Zr–O(carboxylate) | 2.16–2.28 |

| Zr–O(hydroxide/water) | 2.18–2.37 |

Data sourced from studies on zirconium benzoate (B1203000) complexes, which are expected to be a good model for methacrylate complexes. acs.orgnih.gov

Information regarding the Debye-Waller factors, which describe the thermal motion of atoms in a crystal lattice, is not specifically available for zirconium methacrylate complexes in the reviewed literature. However, the variation in Zr-O bond strengths suggests that the oxygen atoms of the more weakly bound ligands, such as water or potentially some carboxylate groups, would exhibit larger thermal displacement parameters.

The core structure of zirconium carboxylate clusters can undergo significant changes, including expansion and contraction, primarily through the addition or removal of metal centers and ligands. For instance, studies on the formation of zirconium benzoate clusters have shown that under acidic conditions, carboxylate-unsaturated hexanuclear clusters can exist. acs.orgnih.gov Furthermore, the removal of a zirconium atom can lead to the formation of pentanuclear species. acs.orgnih.gov This transformation from a hexanuclear to a pentanuclear cluster represents a form of cluster contraction.

The reverse process, cluster expansion, can also be envisaged, where a pentanuclear cluster incorporates another zirconium center to form a more stable hexanuclear core. These processes are highly dependent on factors such as pH and the concentration of the carboxylic acid ligand. acs.org

Additionally, dynamic exchange of ligands on the cluster surface can lead to apparent changes in the cluster's "shape" or symmetry without altering its nuclearity. For example, the Zr₄O₂(methacrylate)₁₂ cluster exhibits intramolecular exchange of its four non-equivalent methacrylate ligands in solution upon warming, indicating a fluxional structure. rsc.org This dynamic behavior is a key feature of these complexes and is fundamental to their reactivity and application in areas like catalysis and materials synthesis. rsc.org

Advanced Spectroscopic Characterization Techniques

The comprehensive structural analysis of methacrylic acid (zirconium salt) complexes necessitates the use of a suite of advanced spectroscopic techniques. These methods provide a detailed understanding of the material, from its atomic-level arrangement to the nature of the coordination between the zirconium center and the methacrylate ligands.

Nuclear Magnetic Resonance (NMR) Crystallography for Atomic-Level Resolution

Nuclear Magnetic Resonance (NMR) crystallography has emerged as a powerful tool for the atomic-level structural elucidation of solid-state materials, including zirconium complexes. This technique is particularly valuable when single crystals suitable for X-ray diffraction are not readily obtainable. By combining high-resolution solid-state NMR with computational chemistry, it is possible to refine crystal structures and gain precise information about the local environment of specific nuclei. nih.govnih.gov

In the context of zirconium methacrylate, 13C and 1H solid-state NMR would provide critical information on the organic ligand. The chemical shifts of the carbonyl carbon and the vinyl carbons of the methacrylate group are particularly sensitive to the coordination environment. Upon binding to the zirconium cation, a significant downfield shift of the carbonyl resonance is expected, indicative of the change in the electronic environment.

For the zirconium center, 91Zr solid-state NMR, although challenging due to the quadrupolar nature of the nucleus and its low gyromagnetic ratio, can offer direct insight into the coordination geometry and symmetry of the zirconium site. nih.gov The analysis of the 91Zr NMR lineshape can distinguish between different polymorphic forms or coordination environments of the zirconium ion.

A study on zirconium mandelate, a related carboxylate complex, successfully employed a combination of synchrotron powder X-ray diffraction and 13C solid-state NMR to determine its crystal structure, showcasing the potential of NMR crystallography for zirconium-based coordination polymers. nih.gov In solution, NMR data can also help in proposing the monomeric or polymeric nature of such complexes. nih.gov

Table 1: Representative NMR Data for Zirconium Complexes

| Nucleus | Compound Type | Observed Chemical Shift (ppm) / Linewidth | Structural Interpretation |

|---|---|---|---|

| 13C | Zirconium Carboxylate | Shift in carboxyl resonance | Indicates coordination of the carboxylate group to the Zr center. |

| 1H | Zirconium Methacrylate | Broadening of vinyl proton signals | Suggests restricted motion of the methacrylate ligand upon coordination. |

Thermogravimetric Analysis (TGA) for Ligand-to-Metal Ratio Determination

Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability and composition of methacrylic acid (zirconium salt) complexes. By monitoring the mass of a sample as a function of temperature, the ligand-to-metal ratio can be accurately determined. The TGA curve for zirconium methacrylate would be expected to show distinct mass loss steps corresponding to the decomposition of the organic methacrylate ligands.

In a typical TGA experiment, the sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The initial part of the curve may show a small mass loss due to the removal of adsorbed water or solvent. At higher temperatures, the methacrylate ligands will pyrolyze. The percentage of mass loss in this step can be used to calculate the number of methacrylate units per zirconium atom, thus establishing the empirical formula of the complex.

For instance, in studies of zirconium dioxide nanoparticles modified with a methacrylate silane (B1218182) coupling agent, TGA was used to quantify the amount of organic material grafted onto the nanoparticle surface. researchgate.netresearchgate.net The thermal stability of the material was also assessed, with a total weight loss of 5.76% being reported for ZrO2 nanoparticles, indicating their high thermal stability. researchgate.net

Table 2: Hypothetical TGA Data for Zirconium Methacrylate

| Temperature Range (°C) | Mass Loss (%) | Assignment |

|---|---|---|

| 25-150 | ~2-5% | Loss of adsorbed water/solvent |

| 200-450 | Calculated based on stoichiometry | Decomposition of methacrylate ligands |

X-ray Absorption Spectroscopy (XAS) for Local Coordination Environment Analysis

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of the absorbing atom. For zirconium methacrylate, performing XAS at the Zr K-edge or L-edge can reveal the coordination number, distances to neighboring atoms, and the oxidation state of the zirconium centers. researchgate.netrsc.org

The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the symmetry and oxidation state of the zirconium ion. The shape and position of the absorption edge can be used as a fingerprint for the coordination environment of Zr. For example, changes in the pre-edge features can indicate distortions from ideal coordination geometries. rsc.orgresearchgate.net

In studies of zirconia-silica xerogels, Zr K-edge XANES was instrumental in demonstrating that the local environment of Zr is dependent on the composition and heat treatment. rsc.org For low Zr concentrations, the environment was found to be similar to that in a Zr n-propoxide precursor, suggesting atomic mixing within the silica (B1680970) network. rsc.org

Table 3: XAS Analysis of Zirconium Environments

| XAS Technique | Information Obtained | Relevance to Zirconium Methacrylate |

|---|---|---|

| XANES | Oxidation state, coordination symmetry | Confirms Zr(IV) oxidation state and provides insight into the geometry of the Zr-O cluster core. |

Fourier Transform Infrared (FTIR) Spectroscopy for Chelation Identification

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental and readily accessible technique for identifying the functional groups present in a molecule and probing the nature of chemical bonds. In the characterization of zirconium methacrylate, FTIR is essential for confirming the coordination of the methacrylate ligand to the zirconium ion through its carboxylate group. researchgate.net

The key spectral region of interest is the carbonyl stretching frequency (ν(C=O)) of the methacrylic acid. In the free acid, this band appears at approximately 1717 cm-1. nih.gov Upon coordination to a metal center like zirconium to form a salt, this band is replaced by two new bands corresponding to the asymmetric (νas(COO-)) and symmetric (νs(COO-)) stretching vibrations of the carboxylate group.

The separation between these two new bands (Δν = νas(COO-) - νs(COO-)) provides valuable information about the coordination mode of the carboxylate ligand (monodentate, bidentate chelating, or bidentate bridging). In studies of modified zirconium dioxide nanoparticles, the appearance of a peak around 1120 cm-1 was attributed to the stretching vibration of Si-O-Zr bonds. researchgate.net The presence of characteristic peaks for the C=C group (around 1638 cm-1) and C=O group vibrations on the surface of silanized zirconia confirms the presence of the methacrylate moiety. nih.gov

Table 4: Key FTIR Bands for Zirconium Methacrylate

| Wavenumber (cm-1) | Assignment | Interpretation |

|---|---|---|

| ~1717 | ν(C=O) of free methacrylic acid | Disappears upon coordination. nih.gov |

| ~1540-1580 | νas(COO-) | Indicates carboxylate formation. |

| ~1420-1450 | νs(COO-) | Indicates carboxylate formation. |

| ~1638 | ν(C=C) | Confirms the presence of the vinyl group. nih.gov |

Extended X-ray Absorption Fine Structure (EXAFS) and Density Functional Theory (DFT) Integration for Structural Insights

For a more refined structural model of zirconium methacrylate, the integration of Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy with Density Functional Theory (DFT) calculations is a state-of-the-art approach. EXAFS provides information about the local atomic environment around the zirconium atoms, such as bond lengths and coordination numbers, by analyzing the fine structure on the high-energy side of an absorption edge. rsc.org

By fitting the EXAFS data, a radial distribution function can be generated, showing the distances and number of neighboring atoms in shells around the central zirconium atom. However, EXAFS alone may not be sufficient to uniquely determine a complex 3D structure.

This is where DFT calculations become invaluable. DFT can be used to generate theoretically optimized structures of potential zirconium methacrylate clusters. The theoretical EXAFS spectra for these model structures can then be calculated and compared with the experimental data. The structure that provides the best fit is considered the most likely representation of the actual complex. This integrated approach has been successfully used to elucidate the mechanisms of zirconium-catalyzed reactions, where DFT calculations provided details of the catalytic cycle that were consistent with experimental NMR and kinetic data. nih.gov

Polymerization Mechanisms and Crosslinking Effects

Functionality as a Crosslinking Agent in Vinyl Polymer Synthesis

Methacrylic acid (zirconium salt) functions as a crosslinking agent in the synthesis of vinyl polymers. Its zirconium center has the ability to coordinate with multiple polymer chains, which leads to the formation of robust, interconnected networks. This crosslinking capability is particularly valuable in creating hybrid organic-inorganic materials with enhanced properties. For instance, oxozirconium (B3365124) clusters that contain methacrylate (B99206) moieties have been used to develop epoxy-based nanocomposites. researchgate.net In such systems, the zirconium compound can be dispersed within an epoxy matrix, and the subsequent curing process, which can involve a combination of an anhydride (B1165640) and a peroxide catalyst, promotes the formation of covalent bonds between the epoxy matrix and the zirconium methacrylate through free radical reactions of the vinyl groups. researchgate.net This results in a crosslinked structure that significantly improves the material's performance.

Coordination Crosslinking Principles

The crosslinking action of zirconium methacrylate is rooted in the principles of coordination chemistry, specifically the interaction between the zirconium metal center and the polymer chains.

Zirconium's Oxophilicity and its Affinity for Carboxylate Groups

Zirconium exhibits strong oxophilicity, meaning it has a high affinity for oxygen. This characteristic is central to its interaction with carboxylate groups (-COOH) present in methacrylic acid and other polymers. The zirconium(IV) ions are chelated by the methacrylic acid ligands. The coordination environment of zirconium atoms can involve oxygen atoms from carboxylate groups, as well as from oxides, hydroxides, and water molecules. nih.govacs.org The bond distances between zirconium and the oxygen of the carboxylate groups typically range from 2.16 to 2.28 Å. acs.org This strong coordination bond is fundamental to the stability and structure of the resulting polymer network.

Formation of Interconnected Polymer Networks

The multi-functionality of the zirconium center allows it to bind to several polymer chains simultaneously, creating a three-dimensional network. This process of coordination crosslinking links polymer chains together through chemical bonds, which can dramatically alter the physical properties of the materials. mdpi.com When zirconium methacrylate is incorporated into a polymer matrix, such as poly(methyl methacrylate) (PMMA), the zirconium atoms act as junctions, connecting the linear polymer chains. This results in the formation of a semi-interpenetrating polymer network (semi-IPN), which can improve the mechanical properties and swelling behavior of the material. mdpi.com The result is a more rigid and robust material compared to the individual, un-crosslinked polymer chains. nih.gov

Radical Polymerization Initiation Mechanisms

The polymerization of vinyl monomers, including methacrylates, is often initiated through radical polymerization. This process involves the creation of free radicals that attack the double bonds of the monomer, initiating a chain reaction that leads to the formation of a polymer chain. mdpi.comyoutube.com

Thermal Initiation Strategies Utilizing Peroxide Catalysts (e.g., Benzoyl Peroxide)

A common method for initiating radical polymerization is through the use of thermal initiators, such as benzoyl peroxide (BPO). nih.govyoutube.com When heated, benzoyl peroxide decomposes to form free radicals. youtube.comyoutube.com These radicals then initiate the polymerization of methacrylate monomers. nih.govmdpi.com In systems containing zirconium methacrylate, the benzoyl peroxide-initiated radical polymerization of the methacrylate groups leads to the formation of polymer chains that are simultaneously crosslinked through the zirconium center. researchgate.net The concentration of the initiator can influence the rate of polymerization and the final properties of the polymer. mdpi.comnih.gov For example, in the creation of epoxy-based nanocomposites with zirconium methacrylate, benzoyl peroxide is used to promote covalent bonding between the epoxy matrix and the zirconium compound via free radical reactions. researchgate.net

Influence on Polymer Material Performance

The incorporation of methacrylic acid (zirconium salt) as a crosslinking agent has a significant impact on the final properties of the polymer material. The formation of a crosslinked network generally enhances the thermal and mechanical stability of the polymer.

Studies on poly(methyl methacrylate) (PMMA) reinforced with zirconium-based fillers have shown notable changes in material properties. The addition of zirconium oxide nanoparticles, for instance, has been found to increase the hardness of the PMMA matrix. researchgate.netnih.gov However, the effect on other mechanical properties, such as transverse strength, can be complex and dependent on the concentration and dispersion of the filler. researchgate.netnih.govuob.edu.lyresearchgate.net In some cases, while hardness increases, transverse strength may decrease. nih.gov

The use of zirconium-methacrylate oxoclusters in epoxy networks has been shown to improve the dispersion of the inorganic component and enhance thermal conductivity, particularly when cured with a combination of anhydride and peroxide. researchgate.net This can also lead to a significant increase in the glass transition temperature of the material. researchgate.net The table below summarizes some of the observed effects of zirconium-based additives on polymer properties.

| Property | Observation |

| Hardness | Increased with the addition of nano-ZrO2 to PMMA. researchgate.netnih.gov |

| Transverse Strength | Decreased with the addition of nano-ZrO2 to PMMA. nih.gov A significant increase was seen with 5% ZrO2 micro-particles, but not with 10%. uob.edu.ly |

| Impact Strength | Increased with the addition of 5% and 10% ZrO2 micro-particles to high-impact PMMA. uob.edu.lyresearchgate.net |

| Water Sorption/Solubility | Increased as the nano-ZrO2 addition rate increased in PMMA. researchgate.netnih.gov |

| Thermal Conductivity | Increased in epoxy nanocomposites with the dispersion of ZrMe oxoclusters. researchgate.net |

| Glass Transition Temperature (Tg) | Significantly increased in epoxy systems cured with anhydride and BPO containing ZrMe. researchgate.net |

| Break Stress & Break Energy | A 3% loading of ZrO2 nanofiller in PMMA showed good mechanical strength. dntb.gov.ua |

This table presents a summary of research findings on the impact of zirconium-based additives on various polymer properties.

Enhancement of Thermal Stability in Polymethacrylate (B1205211) Systems

The introduction of zirconium-based compounds into polymethacrylate systems has been shown to enhance their thermal stability. The crosslinking facilitated by the zirconium salt restricts the thermal motion of polymer chains, thus requiring more energy to initiate thermal degradation.

Research involving the addition of zirconia (zirconium oxide) nanoparticles to a PMMA matrix demonstrates a notable increase in the thermal stability of the resulting composite. researchgate.net Thermogravimetric analysis (TGA) shows that the degradation of the polymer and the subsequent release of volatile products occur at higher temperatures when zirconia is present. researchgate.net For instance, while pure PMMA may begin to lose significant weight at a certain temperature, the composites containing zirconia maintain their structural integrity until a higher temperature is reached. researchgate.netnih.gov Studies have found that even a small percentage of zirconia can slightly increase the thermal stability, though increasing the zirconia content further may not produce a proportional increase in stability. researchgate.net

The formation of a stable char residue at high temperatures is another indicator of enhanced thermal stability, a phenomenon observed in PMMA-zirconia composites. researchgate.net This improvement is attributed to the strong ionic interactions between the zirconium and the polymer chains, which hinder the chain-scission processes that characterize the thermal degradation of PMMA. The incorporation of inorganic moieties like zirconia can significantly increase the activation energy required for the thermal decomposition of the PMMA main chains. researchgate.net

Table 1: Thermal Decomposition Temperatures of PMMA and Crosslinked PMMA

| Material | 5% Weight Loss Temperature (Td,5%) | 10% Weight Loss Temperature (Td,10%) |

|---|---|---|

| Pure PMMA | 254°C | 269°C |

| Crosslinked PTFVOPMA-co-PMMA | 301°C | 326°C |

This table presents data from a study on a crosslinked PMMA system, illustrating the significant increase in thermal decomposition temperatures upon crosslinking. nih.gov While not zirconium-based, it exemplifies the effect of crosslinking on thermal stability.

Improvement of Mechanical Integrity in Resulting Polymeric Structures

The incorporation of zirconium-based crosslinking has a profound effect on the mechanical integrity of polymeric structures. The ionic network created by zirconium methacrylate restricts polymer chain movement, leading to materials that are harder and stiffer.

Studies on PMMA composites reinforced with zirconia nanoparticles (nano-ZrO2) have consistently shown improvements in certain mechanical properties. mdpi.com Hardness, for example, has been observed to increase with the addition of nano-ZrO2. nih.govresearchgate.netmdpi.com In one study, the Vickers hardness of PMMA composites increased significantly with higher concentrations of zirconia nanoparticles. mdpi.com

Flexural strength and flexural modulus, which are measures of a material's resistance to bending, are also enhanced. Research indicates that the addition of nano-ZrO2 at concentrations between 0.5% and 5% by weight can increase the flexural strength of PMMA composites. mdpi.commdpi.com Similarly, the flexural modulus has been shown to improve with various concentrations of zirconia. mdpi.com This stiffening effect is a direct result of the crosslinking and the inherent rigidity of the incorporated zirconium particles, which effectively transfer stress from the polymer matrix. mdpi.com

Tensile strength, the ability of a material to withstand pulling forces, has also been shown to increase with the addition of nano-ZrO2. One study reported a significant, proportional increase in tensile strength with increasing concentrations of nano-ZrO2 up to 7.5%. nih.gov

Table 2: Mechanical Properties of PMMA Reinforced with Zirconia Nanoparticles

| ZrO2 Concentration (wt%) | Tensile Strength (MPa) | Flexural Strength (MPa) | Vickers Hardness (HV) |

|---|---|---|---|

| 0 (Control) | 58.07 | 72 | - |

| 1.5 | - | - | - |

| 2.5 | 63.55 | - | - |

| 3 | - | 84 | - |

| 5 | 66.32 | - | - |

| 7.5 | 69.59 | - | - |

| 10 | - | - | 22.9 |

This table compiles data from multiple studies to show the effect of zirconia nanoparticle concentration on the mechanical properties of PMMA. mdpi.comnih.gov Dashes indicate data not provided in the cited sources for that specific concentration.

Advanced Materials Science and Engineering Applications

Development of Hybrid Organic-Inorganic Materials

The compound is a key precursor in the synthesis of hybrid organic-inorganic materials, particularly through sol-gel processes. researchgate.net In this method, a zirconium alkoxide, such as zirconium(IV) n-propoxide, reacts with methacrylic acid. The methacrylic acid acts as a chelating agent, forming a stable complex that moderates the hydrolysis and condensation rates of the zirconium precursor. uni-saarland.de This controlled reaction is fundamental to producing homogeneous, transparent, and functional hybrid matrices. These materials combine the desirable properties of both the inorganic (e.g., durability, thermal stability) and organic (e.g., flexibility, processability) components.

Zirconium methacrylate (B99206) is instrumental in formulating sol-gel coatings designed to enhance the surface properties of various substrates, from glass to plastics. researchgate.net The sol-gel technique is valued for its ability to deposit thin, uniform films at low temperatures, preserving the integrity of the underlying substrate. researchgate.netresearchgate.net The incorporation of the zirconium methacrylate complex into organosilicate precursors, like 3-(trimethoxysilyl)propyl methacrylate (MAPTMS), yields advanced nanocomposite coatings with significantly improved performance characteristics. uni-saarland.de

A primary application of these hybrid coatings is the enhancement of abrasion resistance. The zirconium methacrylate complex can act as a crosslinking agent, creating a robust, three-dimensional network within the coating. google.com This network structure provides superior mechanical integrity, making the surface less susceptible to scratches and wear. While standard anti-reflective sol-gel coatings can be fragile, modifications incorporating such complexes lead to a more durable surface. rochester.edu For instance, research on related modified sol-gel systems has demonstrated a six-fold increase in abrasion resistance, withstanding abrasive forces from a 36 g mass compared to just 6 g for unmodified coatings. rochester.edu This crosslinked network not only strengthens the coating itself but also improves its adhesion to the substrate. rochester.edu

In optical applications, maintaining or enhancing clarity is crucial. Hybrid sol-gel coatings derived from zirconium methacrylate exhibit excellent optical properties. The sol-gel process allows for the creation of nanocomposites where the particle size of the inorganic phase is controlled at the nanometer scale, which minimizes light scattering. uni-saarland.de Research on composite systems of alkoxysilane and zirconium alkoxide complexed with methacrylic acid has resulted in coatings with very low optical loss, often less than 0.5 dB/cm, indicating high transparency and minimal scattering from the zirconium clusters. uni-saarland.de By varying the composition of the precursors, the refractive index of the coating can be precisely tailored for specific applications, such as creating anti-reflective layers or graded-index waveguides. uni-saarland.deias.ac.in Studies have achieved high transmittance values, with single-layer coatings reaching approximately 99% transmittance at specific wavelengths. ias.ac.in

Table 1: Optical Properties of Zirconium-Based Hybrid Sol-Gel Coatings

| Property | System Composition | Observed Value | Application Relevance | Source |

| Optical Loss | Alkoxysilane/Zr-alkoxide/Methacrylic acid | < 0.5 dB/cm | Indicates low scattering and high clarity for micro-optical applications. | uni-saarland.de |

| Transmittance | Single-layer SiO₂-ZrO₂ coating | ~99% at 1054 nm | Essential for anti-reflective coatings in high-power laser systems. | ias.ac.in |

| Refractive Index | Alkoxysilane/Zr-alkoxide/Methacrylic acid (10:1:1 to 10:10:10) | Variable (e.g., n=1.506) | Allows for the design of specific optical components like waveguides and cladding layers. | uni-saarland.de |

A significant challenge in creating zirconia-based hybrid materials is preventing the uncontrolled precipitation and aggregation of zirconia particles. Rapid hydrolysis of zirconium precursors can lead to the formation of large, non-uniform clusters, which degrades the optical and mechanical properties of the final material. The chelation of the zirconium(IV) ion by methacrylic acid effectively stabilizes the precursor. This complexation moderates the hydrolysis rate, ensuring that the inorganic network forms in a controlled manner throughout the organic matrix. uni-saarland.de This leads to a homogeneous material with well-dispersed zirconia nanodomains, avoiding the scattering and cracking issues associated with larger aggregates. uni-saarland.de

The methacrylic acid component of the zirconium salt contains a vinyl group, which is capable of undergoing photopolymerization. This photoreactive nature makes the compound valuable in applications where light is used to define structures, such as in optofluidics and holographic recording. In these systems, the material acts as a monomer or crosslinker that can be selectively polymerized upon exposure to a light pattern. nih.gov

In the field of holographic recording, zirconium methacrylate is used to modulate the kinetics of grating formation in photopolymerizable systems. Holographic gratings are created when a recording material is exposed to an interference pattern of light, causing localized polymerization and a corresponding spatial variation in the refractive index. nih.gov The inclusion of the zirconium methacrylate complex can influence the diffusion rates of monomers and the speed of the polymerization reaction. This control over the grating growth kinetics allows for the fine-tuning of the holographic grating's properties, such as its diffraction efficiency and stability, which is critical for developing advanced optical sensors and data storage devices. nih.gov

Photoreactive Components in Optofluidic Platforms and Holographic Recording

High-Performance Polymer Composites and Resins

Methacrylic acid (zirconium salt), also known as zirconium methacrylate, is a versatile compound that plays a significant role in the development of advanced polymer composites and resins. Its unique chemical structure, featuring a central zirconium atom bonded to methacrylate ligands, allows it to act as a cross-linking agent and a surface modifier, thereby enhancing the properties of various polymer systems.

Modification of Polymer and Resin Characteristics

The incorporation of methacrylic acid (zirconium salt) into polymer and resin matrices can lead to substantial improvements in their mechanical, thermal, and optical properties. When used as a filler or an additive, it can effectively modify the characteristics of the host material.

Research on zirconium-methacrylate oxoclusters in epoxy-based nanocomposites has demonstrated significant alterations in the properties of the resulting material. The dispersion of these oxoclusters into an epoxy matrix functionalized with acrylic acid resulted in a notable increase in viscosity. Furthermore, dispersing the zirconium-methacrylate oxoclusters into the anhydride (B1165640) hardener led to nanocomposites with enhanced transparency and higher thermal conductivity, particularly when cured with a combination of anhydride and peroxide. researchgate.net The use of this dual-curing system also led to a significant increase in the glass transition temperature of the composite material. researchgate.net

The addition of zirconium dioxide (ZrO2) nanoparticles, which can be surface-modified with agents like methacrylic acid to improve dispersion and bonding, to polymethyl methacrylate (PMMA) has been shown to affect its mechanical properties. Studies have indicated that the inclusion of nano-ZrO2 can lead to an increase in the flexural strength and hardness of the PMMA composite. mdpi.comnih.gov

The table below summarizes the effects of incorporating zirconium-based additives on the properties of polymer resins, based on experimental findings.

| Property | Polymer Matrix | Zirconium-based Additive | Observation | Reference |

| Viscosity | Epoxy Resin | Zirconium-methacrylate oxoclusters | Significant increase | researchgate.net |

| Thermal Conductivity | Epoxy Resin | Zirconium-methacrylate oxoclusters | Increased | researchgate.net |

| Transparency | Epoxy Resin | Zirconium-methacrylate oxoclusters | Increased | researchgate.net |

| Glass Transition Temperature | Epoxy Resin | Zirconium-methacrylate oxoclusters | Significant increase | researchgate.net |

| Flexural Strength | Polymethyl Methacrylate (PMMA) | Zirconium dioxide (ZrO2) nanoparticles | Increased with 0.5 to 5 wt% addition | mdpi.com |

| Hardness | Polymethyl Methacrylate (PMMA) | Zirconium dioxide (ZrO2) nanoparticles | Increased | nih.gov |

Applications in Advanced Ceramics and Composites

The properties of methacrylic acid (zirconium salt) make it a valuable component in the fabrication of advanced ceramics and composites for demanding applications. Its ability to promote adhesion and act as a binder contributes to the enhanced performance of these materials.

Integration into Electronic Components

In the field of electronics, materials with high transparency and refractive indices are crucial for applications such as encapsulants for light-emitting diodes (LEDs). Research has shown that epoxy networks containing zirconium-methacrylate oxoclusters exhibit a slight increase in their refractive index. researchgate.net Although the increase is modest at low concentrations, the potential for tuning optical properties is significant for the development of advanced optical and electronic components. The excellent optical transparency of these nanocomposites, with some systems maintaining up to 97% transparency with 5 phr of the oxocluster, is a key advantage for such applications. researchgate.net

Utilization in Aerospace Materials

Zirconium-containing materials are known for their high strength, heat resistance, and corrosion resistance, making them suitable for aerospace applications. tantalumysjs.com Zirconium alloys are utilized in jet engine components, aircraft structures, and heat shields. tantalumysjs.com While direct applications of "methacrylic acid (zirconium salt)" in aerospace are not extensively detailed in the provided search results, the fundamental properties it imparts to polymers and ceramics are highly relevant. For instance, the enhancement of thermal stability and mechanical strength in polymer composites through the use of zirconium methacrylate could be beneficial for creating lightweight, durable components for the aerospace industry. The development of advanced ceramic matrix composites with improved toughness and high-temperature performance is a critical area of research for aero-engines, and zirconium-based materials are key candidates. zirconiumworld.com

Role in 3D Printing Photopolymer Resins

Additive manufacturing, or 3D printing, has revolutionized the production of complex geometries. The properties of the photopolymer resins used in techniques like stereolithography (SLA) and digital light processing (DLP) are critical to the quality and performance of the final printed object.

Enhancement of Mechanical Properties and Print Quality in Additive Manufacturing

Methacrylic acid (zirconium salt) and related zirconium compounds are being explored to enhance the properties of 3D printing resins. The incorporation of zirconia nanoparticles into photopolymer resins for 3D printing has been shown to improve the mechanical characteristics of the printed parts. mdpi.com For instance, the addition of zirconia nanoparticles to a 3D printing resin can significantly increase the flexural strength, flexural modulus, and fracture toughness of the resulting material. mdpi.com

The table below presents findings on the impact of zirconium-based additives on the mechanical properties of 3D printing resins.

| Property | 3D Printing Resin | Zirconium-based Additive | Observation | Reference |

| Flexural Strength | Photopolymer Resin | Zirconium dioxide (ZrO2) nanoparticles (4 %wt.) | Significant increase | mdpi.com |

| Flexural Modulus | Photopolymer Resin | Zirconium dioxide (ZrO2) nanoparticles (4 %wt.) | Significant increase | mdpi.com |

| Fracture Toughness | Photopolymer Resin | Zirconium dioxide (ZrO2) nanoparticles (4 %wt.) | Significant increase | mdpi.com |

| Microhardness | Photopolymer Resin | Zirconium dioxide (ZrO2) nanoparticles (16 %wt.) | Significantly harder | mdpi.com |

| Flexural Strength | Zirconia precursor slurry | - | 499 MPa (horizontal orientation), 575 MPa (vertical orientation) | tandfonline.com |

Biomedical Materials Research (Excluding Clinical Human Trials)

Methacrylic acid (zirconium salt), also known as zirconium methacrylate, is a compound that merges the properties of zirconium with the polymerizable nature of methacrylic acid. This combination offers unique characteristics that are being explored for various biomedical applications.

Applications in Dental Materials

The use of zirconium-based materials in dentistry is well-established, primarily due to their excellent mechanical properties and biocompatibility. nih.gov Zirconium methacrylate is being investigated as a component in dental materials, serving multiple functions. It can act as a crosslinking agent in the polymerization of vinyl monomers, which is a fundamental process in the formulation of many resin-based dental materials. google.com

Research has explored the creation of dental materials based on polymerizable metal oxide cluster compounds, including those with zirconium. google.com These materials aim to improve the interface between the restoration and the tooth structure. For instance, primers containing other functional monomers like 10-methacryloyloxydecyl dihydrogen phosphate (B84403) (10-MDP) are used to enhance the bond strength to zirconia surfaces, highlighting the importance of the chemical interplay between methacrylate-based resins and zirconium oxides. nih.gov

| Application Area | Function of Zirconium Methacrylate | Potential Benefit |

| Dental Composites | Crosslinking agent, Radiopacifier | Enhanced mechanical strength, Improved radiographic visibility |

| Dental Adhesives | Co-monomer | Stronger bond between restoration and tooth |

| Polymerizable Cements | Crosslinking agent | Increased durability of the cement |

Integration into Medical Adhesives and Biocompatible Coatings

The properties of zirconium methacrylate make it a candidate for use in medical adhesives and biocompatible coatings for medical devices. google.commasterbond.commasterbond.com As an adhesion promoter, it can enhance the bond between a substrate and a coating or between two different materials. google.com This is particularly valuable in medical implants and devices where strong adhesion is critical for performance and longevity.

Biocompatible coatings are essential for improving the integration of medical implants and reducing adverse reactions in the body. researchgate.netnih.gov Coatings containing zirconium can offer excellent chemical stability and wear resistance. researchgate.net Hydroxy methacrylate derivatives have been used to create biocompatible coatings for metallic stents, aiming to reduce restenosis. wipo.int The integration of zirconium methacrylate into such coatings could combine the biocompatibility and pro-healing properties of methacrylic acid with the stability of zirconium.

The formulation of medical-grade adhesives often requires materials that are non-toxic and compatible with bodily fluids. masterbond.com Zirconium methacrylate's potential for creating crosslinked polymer networks can contribute to the development of robust and stable medical adhesives.

| Application | Role of Zirconium Methacrylate | Desired Outcome |

| Medical Adhesives | Adhesion promoter, Crosslinking agent | Strong, stable, and biocompatible bonding |

| Biocompatible Coatings | Component of the coating formulation | Improved biocompatibility, enhanced durability, reduced inflammatory response |

| Implant Surface Modification | Surface activation and coating | Better integration with host tissue |

Biointerface Studies and Cellular Interaction Mechanisms

Understanding the interaction between a biomaterial and the surrounding biological environment is crucial for its success. Research into methacrylic acid-based materials has shed light on their influence on cellular behaviors that are key to tissue regeneration.

Recent studies have shown that biomaterials containing methacrylic acid can modulate the immune response to promote tissue regeneration. nih.govnih.gov One of the key mechanisms is the polarization of macrophages, which are critical cells in the wound healing process. nih.gov Methacrylic acid-based materials have been observed to bias macrophages towards an "M2" polarization state, which is associated with anti-inflammatory and pro-regenerative functions. nih.gov This M2 phenotype helps in the formation of new blood vessels (vascularization), which is essential for the survival of regenerating tissue. By promoting a pro-regenerative microenvironment, these materials can enhance the healing process. nih.govnih.gov

Building on the principles of macrophage polarization and creating a pro-regenerative environment, methacrylic acid-based hydrogels have demonstrated significant potential in enhancing the regeneration of soft tissue injuries, including volumetric muscle loss. nih.gov In preclinical models, hydrogels containing methacrylic acid have been shown to increase the size of regenerating muscle fibers and improve muscle force production. nih.gov These materials also supported increased vascularization and innervation of the injured tissue. nih.gov Similarly, hydrogels based on gelatin methacrylic acid have been used to promote the repair of spinal cord injuries by supporting the growth and differentiation of neural stem cells. nih.gov

| Cellular Mechanism | Effect of Methacrylic Acid-Based Materials | Consequence for Tissue Regeneration |

| Macrophage Polarization | Biasing towards M2 (pro-regenerative) phenotype | Reduced inflammation, enhanced vascularization |

| Growth Factor Signaling | Potential to create a favorable microenvironment for IGF-1 activity | Promotion of tissue growth and matrix synthesis |

| Stem Cell Differentiation | Support for neural stem cell growth and differentiation | Enhanced repair of nerve tissue |

Research on Methacrylic Acid (Zirconium Salt) and its Anti-inflammatory Properties in Animal Models Remains Limited

While studies have explored the biocompatibility and inflammatory response to zirconia particles, often in comparison to materials like titanium for dental and orthopedic implants, this research does not extend to the specific chemical compound of methacrylic acid (zirconium salt). mdpi.comnih.gov For instance, investigations have shown that zirconia particles may elicit a lower pro-inflammatory response compared to titanium dioxide particles in vitro. mdpi.com Other research has focused on the potential of zirconia nanoparticles to mitigate inflammation in specific contexts, such as viral infections in mice. nih.gov

The development of novel anti-inflammatory agents often involves screening in various animal models to assess efficacy. nih.govnih.gov These models are crucial for understanding the mechanisms of action and potential therapeutic benefits of new compounds. However, the current body of scientific literature does not appear to include studies that have subjected methacrylic acid (zirconium salt) to such anti-inflammatory screening in animal models.

Therefore, a detailed analysis, including research findings and data tables on the anti-inflammatory properties of methacrylic acid (zirconium salt) in animal models, cannot be provided at this time due to a lack of specific research on this compound.

Surface Chemistry and Interfacial Phenomena

Mechanisms of Adhesion Enhancement on Substrates

Methacrylic acid (zirconium salt) is recognized for its ability to function as an adhesion promoter and coupling agent, particularly in printing inks and coatings applied to challenging substrates. knowde.com The compound's bifunctional nature, featuring both an inorganic zirconium component and organic methacrylate (B99206) groups, allows it to form chemical bridges between a substrate and a polymeric coating. fedchem.com

The primary mechanisms of adhesion enhancement are:

Wetting and Surface Energy Modification : Zirconium compounds, including the methacrylate salt, are effective wetting agents for materials like ceramics, metals, and cellulose. They modify the surface energy of the substrate, allowing for better spread and contact with the liquid coating or adhesive.

Chemical Bonding and Crosslinking : The zirconium component of the salt can form strong, irreversible chemical bonds (coordination crosslinking) with hydroxyl groups present on the surface of many substrates, such as metals and metal oxides. Simultaneously, the methacrylate groups can copolymerize or crosslink with the polymer chains in the coating resin (e.g., acrylics, polyesters, polyamides), creating a robust, covalently bonded interface. knowde.com This dual reactivity ensures a durable link between the inorganic substrate and the organic coating.

Interfacial Polymer Network : Polymers derived from zirconium compounds demonstrate excellent adhesion to various surfaces. When incorporated into a coating formulation, methacrylic acid (zirconium salt) can polymerize at the interface, creating a tightly bound network that improves the mechanical integrity of the bond and enhances resistance to delamination.

Research has shown that zirconium-based adhesion promoters can be used at low levels, typically between 0.03% and 1.0% based on resin solids, to achieve significant improvements in adhesion, particularly in humid environments. fedchem.com

| Property | Description | Compatible Polymers & Resins | Compatible Substrates | Reference |

|---|---|---|---|---|

| Function | Adhesion Promoter, Coupling Agent, Crosslinking Agent | Nitrocellulose, Polyamides, Polypropylenes (PP), Polyethylenes (PE), Polyesters, Polyvinyl Alcohol (PVOH) | Metals, Polyethylene, Polypropylene, Polyester, Ceramics, Cellulose | knowde.com |

| Mechanism | Forms chemical bridges between substrate and coating; Coordination crosslinking and copolymerization. | |||

| Key Benefits | Improves adhesion, particularly on difficult-to-bond surfaces. Enhances heat and abrasion resistance. |

Contributions to Corrosion Resistance in Coating Formulations

Zirconium-based conversion coatings, which can be formulated with compounds like methacrylic acid (zirconium salt), are increasingly used to replace traditional chromate (B82759) and phosphate (B84403) pretreatments for metals due to their environmental benefits and high performance. airedale-group.comthermofisher.comfinishingandcoating.comfreiborne.com Their primary contribution to corrosion resistance stems from the formation of a stable, thin, and adherent zirconium oxide layer on the metal surface. airedale-group.commtialbany.com

The mechanisms for corrosion resistance include:

Barrier Formation : The core of the protection is a passive, chemically inert zirconium oxide film that forms on the substrate. airedale-group.commtialbany.com This layer acts as a physical barrier, isolating the metal from corrosive elements in the environment, such as moisture and oxygen.

Enhanced Paint Adhesion : By creating a stable, well-adhered surface, the zirconium-based pretreatment prevents the ingress of water at the coating-substrate interface. thermofisher.com This significantly reduces the likelihood of blistering and delamination, which are common failure modes that expose the underlying metal to corrosion. freiborne.com

Superior Performance in Accelerated Testing : Coatings on metal substrates pre-treated with zirconium compounds consistently show superior performance in corrosion tests. For instance, they exhibit excellent salt spray resistance, often exceeding 1000 hours with minimal corrosion creep from a scribe, a significant improvement over untreated or conventionally treated surfaces. fedchem.comthermofisher.comhubbardhall.com

Zirconium conversion coatings offer numerous advantages over traditional phosphate-based systems, including operation at ambient temperatures, reduced sludge and waste, and effectiveness on multiple metals like steel, aluminum, and zinc. airedale-group.comthermofisher.comhubbardhall.com

| Advantage | Description | Reference |

|---|---|---|

| High Performance | Provides superior corrosion resistance (excellent salt spray results) and paint adhesion. | airedale-group.comthermofisher.comhubbardhall.com |

| Environmental Impact | Phosphate-free and does not contain regulated heavy metals, reducing wastewater treatment complexity. | airedale-group.comthermofisher.com |

| Operational Efficiency | Can operate at ambient temperatures, reducing energy costs. Produces less sludge and scale compared to phosphate coatings. | airedale-group.comthermofisher.comhubbardhall.com |

| Cost Reduction | Lower operating temperatures, reduced chemical consumption, and less waste lead to lower overall processing costs. | thermofisher.comhubbardhall.com |

| Versatility | Effective on multiple metal substrates, including steel, aluminum, and galvanized zinc. | airedale-group.comhubbardhall.com |

Strategies for Surface Modification and Interface Engineering

To optimize the benefits of methacrylic acid (zirconium salt), various strategies for surface modification and interface engineering are employed. These techniques aim to create a tailored surface chemistry that promotes adhesion and enhances durability.

Conversion Coatings : The most common strategy involves applying a zirconium-based conversion coating. airedale-group.com This is a chemical process where the metal part is immersed in or sprayed with a solution containing the zirconium compound. airedale-group.com The solution reacts with the metal surface to deposit a thin, uniform layer of zirconium oxide, fundamentally altering the surface properties before a final paint or powder coat is applied. airedale-group.comfreiborne.com

Sol-Gel Processes : Methacrylic acid (zirconium salt) is used as a precursor in sol-gel chemistry to create hybrid organic-inorganic coatings. In this process, the zirconium salt is mixed with other precursors, such as organosilanes, to form a solution (sol) that is applied to a substrate. Through a curing process (gelation), a highly crosslinked, durable matrix is formed, offering enhanced abrasion resistance and optical clarity.

Incorporation as an Additive : The compound can be directly added to coating or adhesive formulations. In this role, it acts as a coupling agent that migrates to the interface during application and curing, forming chemical bonds that bridge the substrate and the bulk polymer matrix.

Primer Formulations : Zirconium compounds can be key ingredients in primer formulations. These primers are applied as a foundational layer to modify the surface before the application of subsequent topcoats, ensuring robust adhesion for the entire coating system. The use of such primers crosslinks with topcoats to improve both adhesion and corrosion protection. hubbardhall.com

Micro-Arc Oxidation (MAO) : For specialized applications, particularly in biomaterials, MAO is a surface modification technique used on zirconium and its alloys. jdir.orgresearchgate.net While not directly using the methacrylate salt, this process creates a porous, thick oxide layer on the zirconium surface, which can be further functionalized to improve bioactivity and integration. jdir.org

The choice of strategy depends on the substrate, the type of coating or adhesive being used, and the performance requirements of the final product.

| Strategy | Description | Key Outcome | Reference |

|---|---|---|---|

| Conversion Coating | Chemical treatment to deposit a thin zirconium oxide layer on a metal substrate. | Improved corrosion resistance and paint adhesion base. | airedale-group.comfreiborne.com |

| Sol-Gel Process | Formation of a hybrid organic-inorganic network from chemical precursors including the zirconium salt. | Creates dense, abrasion-resistant, and optically clear coatings. | |

| Primer Formulation | Use in a primer layer that crosslinks with topcoats. | Enhanced adhesion and corrosion protection for the entire coating system. | hubbardhall.com |

| Additive/Coupling Agent | Direct addition to a polymer formulation to bridge the polymer and substrate at the interface. | Improved interfacial bond strength and durability. | knowde.comfedchem.com |

Applications in Separation Science

Development as Adsorbent Materials for Ion Separation

Methacrylic acid (zirconium salt) can be employed as an adsorbent material for the separation of specific ions. The development of such adsorbents is crucial in processes where high-purity substances are required. Traditional methods like solvent extraction and ion exchange can face challenges, including the co-extraction of impurities, low selectivity, and the generation of secondary pollutants. nih.gov Adsorption methods, by contrast, are advantageous due to their simplicity, high efficiency, strong ion selectivity, and potential for minimal environmental impact. nih.gov

Zirconium-based materials are noted for their potential in separation processes. For instance, zirconium can be integrated with ion-exchange resins to create effective adsorbents. In the case of methacrylic acid (zirconium salt), the compound acts as a coordination complex where the zirconium(IV) ion is chelated by methacrylic acid ligands. This structure is pertinent to its function as an adsorbent. The modification of materials with zirconium salts can enhance their oxidative functionality, porosity, and thermal stability, which are all favorable characteristics for an adsorbent designed for ion separation.

Selective Adsorption of Scandium and Zirconium Ions

A significant application of methacrylic acid (zirconium salt) as an adsorbent is the separation of scandium and zirconium ions. Zirconium is a common impurity found with the rare-earth element scandium, and their separation is notoriously difficult due to their similar chemical properties. nih.gov Research indicates that adsorbents can be designed to have a greater affinity for zirconium ions compared to scandium ions. nih.gov This preferential adsorption is the key to their separation.

Studies on related adsorbent systems show a clear preference for the adsorption of Zr(IV) over Sc(III) ions. nih.gov The mechanism behind this selectivity is attributed to the adsorbent's higher affinity for zirconium. When a solution containing both ions is passed through an adsorbent material based on methacrylic acid (zirconium salt), the zirconium ions are more readily bound to the adsorbent's active sites, allowing the scandium ions to pass through, thus achieving separation. nih.gov

Factors Influencing Adsorption Performance and Selectivity

The efficiency and selectivity of methacrylic acid (zirconium salt) in separating scandium and zirconium are influenced by several critical factors. Research on similar systems has elucidated how these parameters can be optimized to enhance separation.